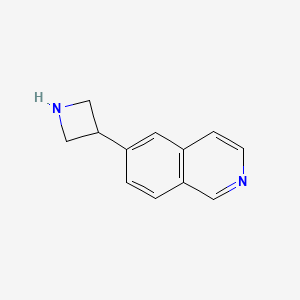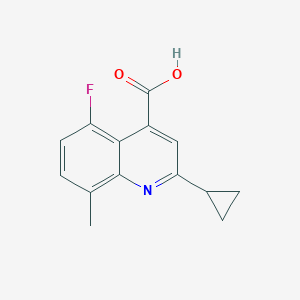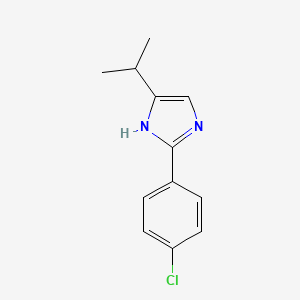![molecular formula C10H13N3O2 B13719734 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by functionalization to introduce the propanoic acid moiety. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency .
化学反応の分析
Types of Reactions
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can be used to introduce new properties or functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines .
科学的研究の応用
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its therapeutic potential in treating diseases related to kinase activity, such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through inhibition of specific kinases, such as mTOR and PI3K. These kinases are involved in critical cellular pathways that regulate cell growth, proliferation, and survival. By inhibiting these targets, the compound can modulate these pathways, potentially leading to therapeutic effects in diseases where these pathways are dysregulated .
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Pyrido[2,3-d]pyrimidine: Another related compound with variations in the ring structure and functional groups.
Uniqueness
3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the propanoic acid moiety.
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)2-1-9-12-6-7-5-11-4-3-8(7)13-9/h6,11H,1-5H2,(H,14,15) |
InChIキー |
NIXBHHIEYXOMDV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CN=C(N=C21)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


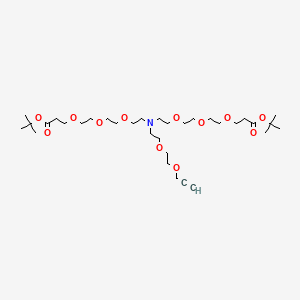
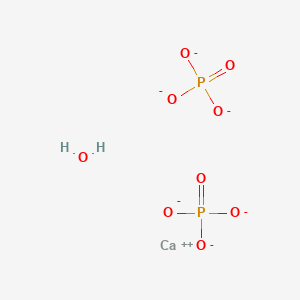


![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
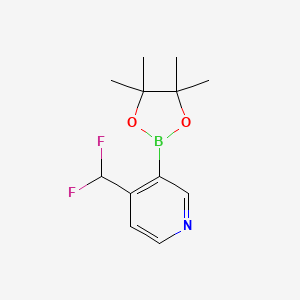
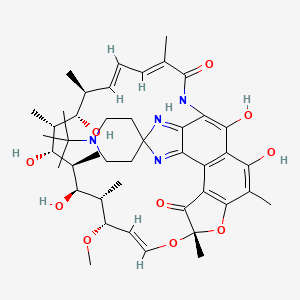
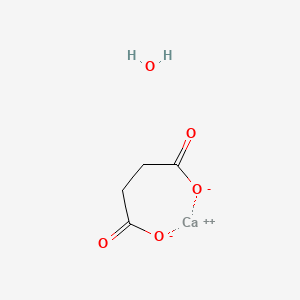
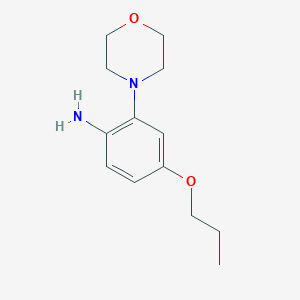
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
